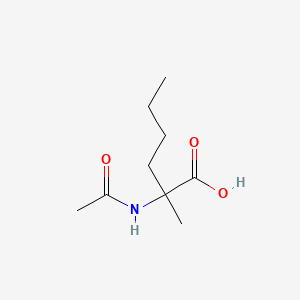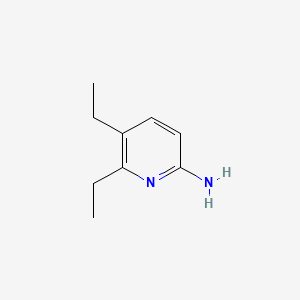
2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate is a chemical compound with the molecular formula C15H21NO7. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes a diethoxy-methyl group and a nitrophenyl carbonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate typically involves the reaction of 2-(1,1-Diethoxy-2-methyl)propanol with 4-nitrophenyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, the carbonate group can be hydrolyzed to form 2-(1,1-Diethoxy-2-methyl)propanol and 4-nitrophenol.
Substitution Reactions: The nitrophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Hydrolysis: 2-(1,1-Diethoxy-2-methyl)propanol and 4-nitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-(1,1-Diethoxy-2-methyl)propyl 4’-aminophenyl carbonate.
Aplicaciones Científicas De Investigación
2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: This compound is utilized in the development of drug candidates, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Biological Studies: It serves as a reagent in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate involves its interaction with specific molecular targets. For instance, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of detectable products. The nitrophenyl group can serve as a chromophore, allowing for spectrophotometric detection of enzymatic reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,1-Diethoxy-2-methyl)propyl 4’-Aminophenyl Carbonate: Similar structure but with an amino group instead of a nitro group.
2-(1,1-Diethoxy-2-methyl)propyl 4’-Methoxyphenyl Carbonate: Contains a methoxy group instead of a nitro group.
Uniqueness
2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and spectrophotometric properties. This makes it particularly useful in biochemical assays and as an intermediate in organic synthesis.
Propiedades
IUPAC Name |
(1,1-diethoxy-2-methylpropan-2-yl) (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-5-20-13(21-6-2)15(3,4)23-14(17)22-12-9-7-11(8-10-12)16(18)19/h7-10,13H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQOVDVGEWOCIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-mercapto-4-methyl-, [4R-(4-alpha-,7-alpha-,8a-ba-)]- (9](/img/new.no-structure.jpg)


![2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate](/img/structure/B587454.png)




